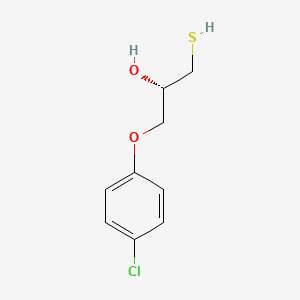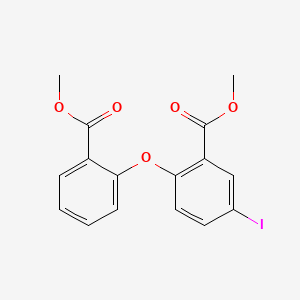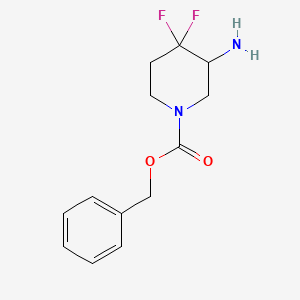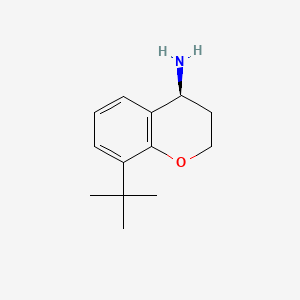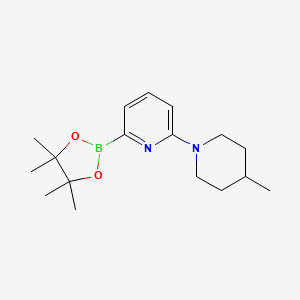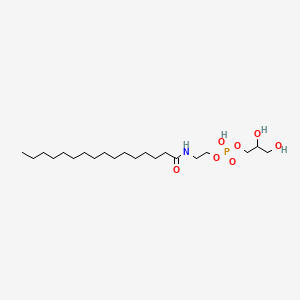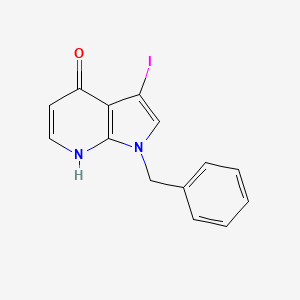
1-Benzyl-3-iodo-4-hydroxy-7-azaindole
描述
1-Benzyl-3-iodo-4-hydroxy-7-azaindole is a synthetic organic compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that consist of a fused pyridine and pyrrole ring system. This particular compound is characterized by the presence of a benzyl group at the 1-position, an iodine atom at the 3-position, and a hydroxyl group at the 4-position of the 7-azaindole core. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry and drug discovery .
作用机制
Target of Action
The primary targets of 1-Benzyl-3-iodo-4-hydroxy-7-azaindole are protein kinases . Specifically, it has been used as a reactant in the design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This inhibition occurs when the compound binds to the active site of the kinase, preventing it from phosphorylating other proteins . The exact mode of binding is subject to further investigation and may vary depending on the specific kinase target.
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, the inhibition of Rho kinase (ROCK) can impact pathways involved in cell migration, proliferation, and survival . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
They can be finely tuned to modulate Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on protein kinases. This can lead to changes in cell behavior, such as reduced proliferation or altered migration . The specific effects can vary depending on the cellular context and the specific kinase targets of the compound.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its interactions with its targets.
准备方法
The synthesis of 1-Benzyl-3-iodo-4-hydroxy-7-azaindole typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through the cyclization of a pyridine derivative with a suitable precursor, such as an aniline or halobenzene.
Introduction of the Iodine Atom: The iodine atom can be introduced at the 3-position through an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS).
Benzylation: The benzyl group can be introduced at the 1-position through a nucleophilic substitution reaction using benzyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
1-Benzyl-3-iodo-4-hydroxy-7-azaindole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted azaindole derivatives with potential biological activities .
科学研究应用
1-Benzyl-3-iodo-4-hydroxy-7-azaindole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: It is used in the study of biological processes and pathways, particularly those involving protein kinases.
Chemical Biology: It is used as a probe to investigate the structure-activity relationships of azaindole derivatives.
Industrial Applications: It is used in the development of new materials and chemical processes.
相似化合物的比较
1-Benzyl-3-iodo-4-hydroxy-7-azaindole can be compared with other similar compounds, such as:
1-Benzyl-3-iodo-7-azaindole: Lacks the hydroxyl group at the 4-position, which may affect its biological activity.
1-Benzyl-4-hydroxy-7-azaindole: Lacks the iodine atom at the 3-position, which may affect its reactivity and chemical properties.
1-Benzyl-3-iodoindole: Lacks the azaindole core, which may affect its binding affinity and selectivity for protein kinases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-benzyl-3-iodo-7H-pyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-11-9-17(8-10-4-2-1-3-5-10)14-13(11)12(18)6-7-16-14/h1-7,9H,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVPENCWWDLOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2NC=CC3=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215062 | |
| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-98-5 | |
| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


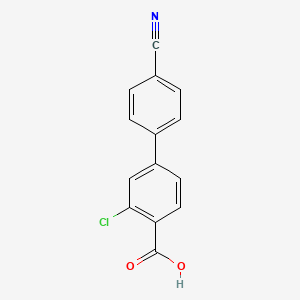
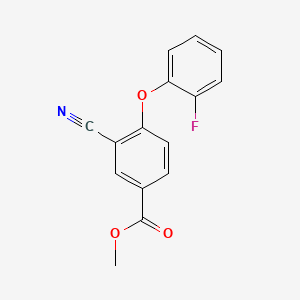
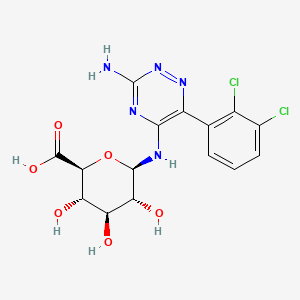
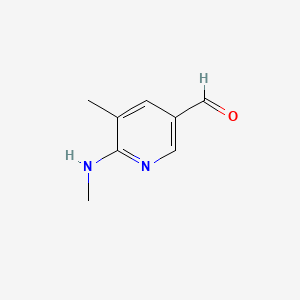
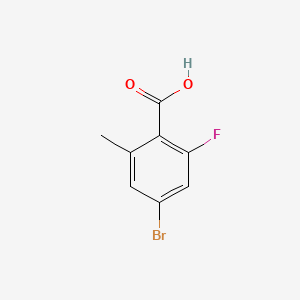
![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)
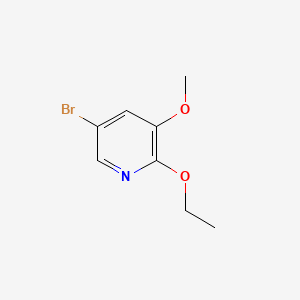
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)
